
Urapidil D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urapidil D6 is a deuterated form of urapidil, a sympatholytic antihypertensive drug. Urapidil acts as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist, making it effective in treating hypertension and hypertensive emergencies . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of urapidil due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urapidil involves several key steps:
Initial Reaction: Mixing 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to prepare 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil.
Chlorination: Reacting 6-(3-hydroxypropyl amino)-1,3-dimethyl uracil with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyl uracil.
Final Reaction: Reacting 6-(3-chloropropylamino)-1,3-dimethyl uracil with 1-(2-methoxyphenyl) piperazine hydrochloride to obtain urapidil.
Industrial Production Methods
An improved industrial route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by ytterbium triflate in acetonitrile. This method enhances the yield and purity of the final product, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the urapidil molecule.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride and bromine.
Major Products
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of urapidil, which are useful for studying its pharmacological properties.
Aplicaciones Científicas De Investigación
Urapidil D6 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of urapidil.
Biology: Helps in understanding the interaction of urapidil with biological receptors.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
Mecanismo De Acción
Urapidil exerts its effects through both central and peripheral mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for similar indications.
Uniqueness
Urapidil’s dual action as an alpha-1 adrenoceptor antagonist and a 5-HT1A receptor agonist makes it unique among antihypertensive agents. Unlike prazosin, urapidil does not cause reflex tachycardia, and its central action differentiates it from clonidine .
Propiedades
Fórmula molecular |
C20H29N5O3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
6-[[1,1,2,2,3,3-hexadeuterio-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i6D2,9D2,10D2 |
Clave InChI |
ICMGLRUYEQNHPF-NYKFNWAPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC1=CC(=O)N(C(=O)N1C)C)C([2H])([2H])N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
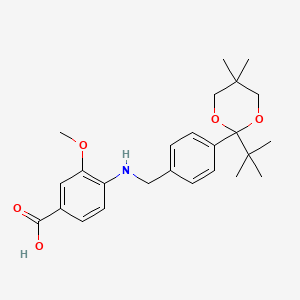


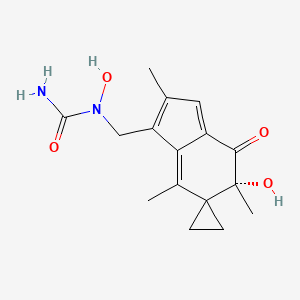
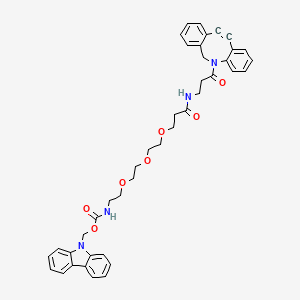

![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
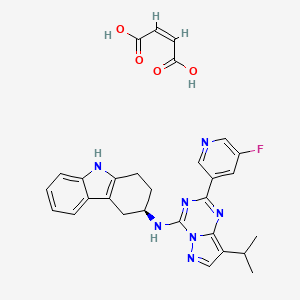
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)

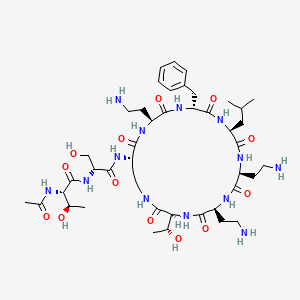
![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
